Kifunensine
Overview
Description
Kifunensine is an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense. It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to produce high mannose glycoproteins . This compound is a neutral, stable compound that can permeate inside cells, making it highly effective in inhibiting specific enzymes involved in glycoprotein processing .
Mechanism of Action
Target of Action
Kifunensine primarily targets Alpha-mannosidase 2 , Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , and Mannosyl-oligosaccharide alpha-1,2-mannosidase . These enzymes play a crucial role in the processing of glycoproteins in the endoplasmic reticulum (ER) by trimming mannose residues from precursor glycoproteins .
Biochemical Pathways
This compound affects the N-glycosylation pathway in the ER . By inhibiting mannosidase I, it prevents the processing of glycoproteins in the ER, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues (Man9GlcNAc2) . This alteration of the N-glycosylation pathway impacts the structure and function of the resulting glycoproteins .
Pharmacokinetics
It is known that this compound is a neutral, stable compound and is soluble to 50 mM in water with gentle warming . It has been shown to be very efficient at low concentrations .
Result of Action
The primary result of this compound’s action is the production of high mannose glycoproteins . This can increase the efficacy of certain biologics, such as monoclonal antibodies . For example, the use of this compound in the production of an afucosylated anti-CD20 antibody (rituximab) resulted in a 14-fold increase in antibody-dependent cell-mediated cytotoxicity (ADCC) activity .
Biochemical Analysis
Biochemical Properties
Kifunensine is a potent inhibitor of the mannosidase I enzyme . It prevents endoplasmic reticulum mannosidase I (ERM1) from trimming mannose residues from precursor glycoproteins . This compound does not inhibit mannosidase II or the endoplasmic reticulum alpha-mannosidase, and it weakly inhibits arylmannosidase .
Cellular Effects
When incorporated in cell culture media, this compound has shown no significant impact on cell growth or glycoprotein production yield . It blocks processing of glycoproteins in the endoplasmic reticulum, leaving them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .
Molecular Mechanism
This compound blocks endoplasmic reticulum (ER) mannosidase I (ERM1) . This blocks processing of glycoproteins in the ER, to leave them with glycoforms with mainly nine mannose residues attached to two N-acetylglucosamine residues .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycoprotein processing . It interacts with the enzyme endoplasmic reticulum mannosidase I (ERM1) and prevents it from trimming mannose residues from precursor glycoproteins .
Subcellular Localization
This compound acts in the endoplasmic reticulum where it inhibits the enzyme mannosidase I, affecting the processing of glycoproteins .
Preparation Methods
Kifunensine was first isolated by culturing the actinobacterium Kitasatosporia kifunense in a suitable medium at 25–33°C for several days, followed by extraction of the alkaloid . A novel method for the preparation of this compound involves the use of an N-protected-D-mannosamine as a starting material. The process includes protecting the hydroxyl group at the C-6 position, reducing the C-1 anomeric carbon atom, and protecting the four hydroxyl groups, followed by deprotection to yield this compound .
Chemical Reactions Analysis
Kifunensine undergoes various chemical reactions, primarily involving its inhibitory action on mannosidase I enzymes. It is 50 to 100 times more potent than deoxymannojirimycin, another alkaloid with a similar structure . This compound inhibits human endoplasmic reticulum α-1,2-mannosidase I and Golgi Class I mannosidases IA, IB, and IC with Ki values of 130 and 23 nM, respectively . The addition of 5–20 μM this compound to mammalian cell culture media is sufficient to achieve complete mannosidase I inhibition .
Scientific Research Applications
Kifunensine has a wide range of scientific research applications. It is used in cell culture to produce high mannose glycoproteins, which are essential for various biological and medical studies . In vivo glycan engineering using this compound has been shown to improve the efficacy of monoclonal antibodies, such as rituximab, by increasing antibody-dependent cell-mediated cytotoxicity . Additionally, this compound is used in the production of recombinant human acid α-glucosidase in transgenic rice cell cultures, which is a therapeutic enzyme for Pompe disease .
Comparison with Similar Compounds
Kifunensine is often compared with other mannosidase inhibitors such as deoxymannojirimycin. While both compounds inhibit mannosidase I, this compound is significantly more potent . Other similar compounds include tris, bis-tris, and 1-amino-1-methyl-1,3-propanediol, which are used as low-cost alternatives to this compound for increasing high mannose N-linked glycosylation in monoclonal antibody production . These alternatives share a similar molecular structure, providing insight into the binding and inhibition of mannosidase in cell cultures .
Properties
IUPAC Name |
(5R,6R,7S,8R,8aS)-6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15)/t2-,3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURYJWYVIAOCW-PQMKYFCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H]2N1C(=O)C(=O)N2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883199 | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109944-15-2 | |
Record name | Kifunensine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109944-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kifunensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109944152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kifunensine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02742 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Kifunensine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kifunensine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KIFUNENSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI8960271 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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